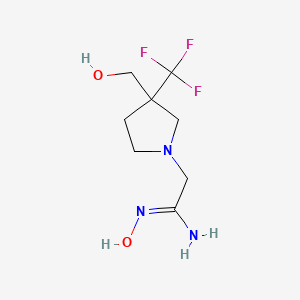
Axitinib Amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Axitinib Amide is a derivative of Axitinib, a small molecule tyrosine kinase inhibitor developed by Pfizer. Axitinib is primarily used in the treatment of advanced renal cell carcinoma. It functions by inhibiting vascular endothelial growth factor receptors, thereby blocking angiogenesis, tumor growth, and metastases .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Axitinib Amide involves several synthetic strategies. One common method includes the use of hexane sulfonic acid in a reverse-phase high-performance liquid chromatography (HPLC) system. The pH of the solution is adjusted to 2.5 using orthophosphoric acid, and the solution is filtered using a 0.45-micron pore size filter paper . Another method involves cocrystallization with carboxylic acids, such as fumaric acid, to improve the aqueous solubility of the compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cocrystallization techniques. Liquid-assisted grinding and slurry methods are commonly used to prepare large-scale cocrystal samples . These methods ensure the compound’s stability and improve its solubility, making it more effective for oral formulations.
化学反应分析
Types of Reactions: Axitinib Amide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce side effects.
Common Reagents and Conditions: Common reagents used in these reactions include acetonitrile, hexane sulfonic acid, and orthophosphoric acid. The reactions are typically conducted under controlled conditions, such as specific pH levels and temperatures, to ensure optimal results .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are evaluated for their efficacy in inhibiting vascular endothelial growth factor receptors and other molecular targets .
科学研究应用
Axitinib Amide has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of tyrosine kinase receptors. In biology, it is used to investigate the mechanisms of angiogenesis and tumor growth. In medicine, this compound is primarily used in the treatment of advanced renal cell carcinoma, but it is also being explored for its potential in treating other types of cancer, such as breast cancer and thyroid cancer . In the industry, it is used in the development of new cancer therapies and drug formulations .
作用机制
Axitinib Amide exerts its effects by selectively inhibiting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3). This inhibition blocks angiogenesis, tumor growth, and metastases. The compound is reported to exhibit potency that is 50-450 times higher than that of first-generation VEGFR inhibitors . The primary molecular targets include VEGFR-1, VEGFR-2, VEGFR-3, c-KIT, and PDGFR .
相似化合物的比较
Similar Compounds: Similar compounds to Axitinib Amide include other tyrosine kinase inhibitors such as sorafenib, sunitinib, and pazopanib. These compounds also target VEGFR and other molecular pathways involved in angiogenesis and tumor growth .
Uniqueness: this compound is unique due to its high potency and selectivity for VEGFR-1, VEGFR-2, and VEGFR-3. It has shown significant efficacy in clinical trials, particularly in patients with advanced renal cell carcinoma who have not responded to other treatments . Additionally, its ability to form cocrystals with carboxylic acids enhances its solubility and bioavailability, making it a promising candidate for further drug development .
属性
分子式 |
C21H16N4OS |
|---|---|
分子量 |
372.4 g/mol |
IUPAC 名称 |
2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide |
InChI |
InChI=1S/C21H16N4OS/c22-21(26)17-6-1-2-7-20(17)27-15-9-10-16-18(24-25-19(16)13-15)11-8-14-5-3-4-12-23-14/h1-13H,(H2,22,26)(H,24,25)/b11-8+ |
InChI 键 |
FYHCCBZVJQITPS-DHZHZOJOSA-N |
手性 SMILES |
C1=CC=C(C(=C1)C(=O)N)SC2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4 |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)N)SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-(4-bromophenyl)carbamate](/img/structure/B13426234.png)
![(2RS)-2-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate](/img/structure/B13426235.png)
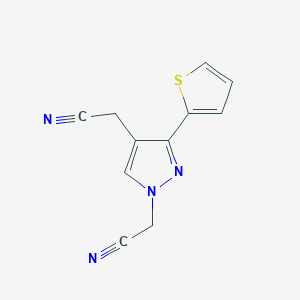
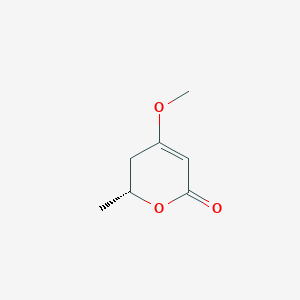
![2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13426257.png)
![1-Methoxy-2-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13426261.png)
![4-(Trifluoromethyl)-[1,4'-bipiperidin]-4-ol](/img/structure/B13426276.png)
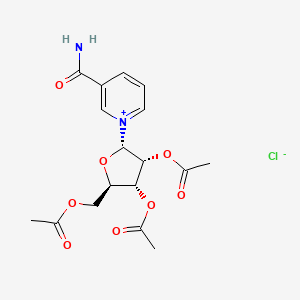
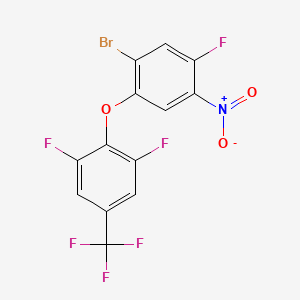
![(AlphaR)-Alpha-Methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-2-naphthalenemethanamine Hydrochloride](/img/structure/B13426297.png)
![[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B13426298.png)
![(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/structure/B13426305.png)
![(2R,3R,4S,5S,6S)-2-(2,4-dibromophenoxy)-6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13426308.png)
